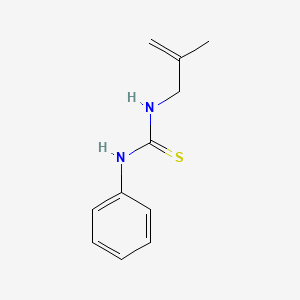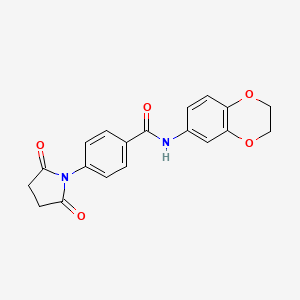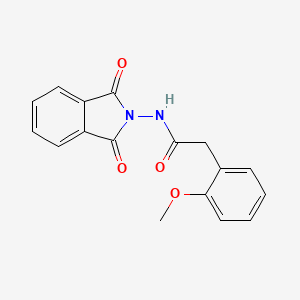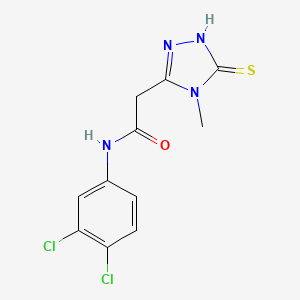
N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea, also known as prometryn, is a selective herbicide that is widely used in agriculture to control weeds. It belongs to the family of thiourea herbicides, which are known for their high efficacy and low toxicity. Prometryn is a white crystalline solid that is soluble in organic solvents but insoluble in water.
Mécanisme D'action
Prometryn inhibits the photosynthesis process in plants by binding to the D1 protein in the photosystem II complex. This leads to the disruption of electron transport and the production of reactive oxygen species, which ultimately results in the death of the plant. Prometryn is selective in its herbicidal activity, which means that it only affects plants that are susceptible to its mode of action.
Biochemical and Physiological Effects:
Prometryn has been shown to have low toxicity to mammals and other non-target organisms. However, it can have adverse effects on aquatic organisms and bees if it enters their habitat. Prometryn is not known to bioaccumulate in organisms and is rapidly metabolized and excreted from the body.
Avantages Et Limitations Des Expériences En Laboratoire
Prometryn is a highly effective herbicide that can be used to control a wide range of weeds. It is relatively low in toxicity and has a residual effect, which makes it a popular choice in agriculture. However, N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea can have adverse effects on non-target organisms and the environment, which makes it important to use it with caution. In lab experiments, N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea can be used to study the mechanism of action of thiourea herbicides and their effects on plant physiology.
Orientations Futures
There are several future directions for research on N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea. One area of interest is the development of new formulations that are more environmentally friendly and have lower toxicity to non-target organisms. Another area of research is the study of the long-term effects of N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea on soil health and microbial diversity. Additionally, there is a need for more research on the effects of N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea on aquatic ecosystems and bees. Finally, the development of new herbicides with different modes of action that can complement N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea in weed control is an important area of research.
Méthodes De Synthèse
Prometryn can be synthesized by reacting 2-methyl-2-propen-1-ol with thiourea and phenyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine and yields N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea as a white crystalline solid. The synthesis method is relatively simple and cost-effective, which makes N-(2-methyl-2-propen-1-yl)-N'-phenylthiourea a popular herbicide in agriculture.
Applications De Recherche Scientifique
Prometryn has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be highly effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. Prometryn works by inhibiting the photosynthesis process in plants, which leads to their death. It is also known to have a residual effect, which means that it remains active in the soil for a certain period of time and can control weed growth even after application.
Propriétés
IUPAC Name |
1-(2-methylprop-2-enyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEXQEFRTBKART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5870713.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5870719.png)



![N,N-diethyl-3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanamine](/img/structure/B5870746.png)
![methyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5870753.png)


![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)
![4-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5870792.png)

![5-{[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5870806.png)